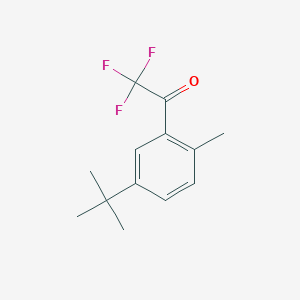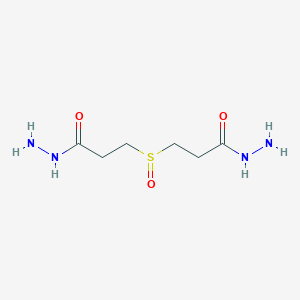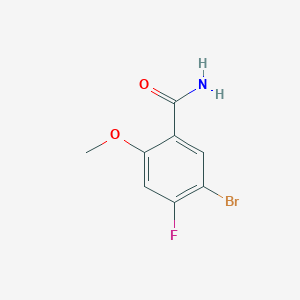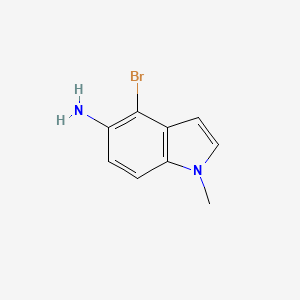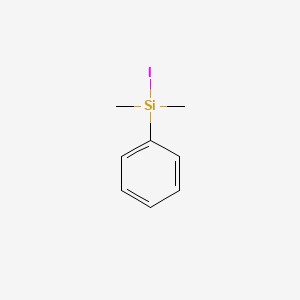
Iododimethyl(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iododimethyl(phenyl)silane is an organosilicon compound with the chemical formula C8H11ISi It is a derivative of silane, where the silicon atom is bonded to a phenyl group, two methyl groups, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Iododimethyl(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylphenylsilane with iodine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the iodine acting as an electrophile that replaces one of the hydrogen atoms on the silicon atom.
Another method involves the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by the substitution of the chlorine atom with iodine using a suitable iodinating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation reactions, where phenylacetylene is reacted with dimethylchlorosilane in the presence of a platinum catalyst. The resulting dimethyl(phenyl)silane is then iodinated using iodine or other iodinating agents under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
Iododimethyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to replace the iodine atom.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated silanes or other substituted silanes.
Scientific Research Applications
Iododimethyl(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
Mechanism of Action
The mechanism by which iododimethyl(phenyl)silane exerts its effects depends on the specific reaction it undergoes. In general, the silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The iodine atom can be readily substituted, making the compound a versatile reagent in organic synthesis. The phenyl group provides stability and can participate in π-π interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane (C6H5SiH3): Similar structure but lacks the iodine and additional methyl groups.
Dimethylphenylsilane (C8H12Si): Similar structure but lacks the iodine atom.
Trimethylsilyl iodide (C3H9SiI): Contains iodine but lacks the phenyl group.
Uniqueness
Iododimethyl(phenyl)silane is unique due to the presence of both the phenyl group and the iodine atom, which confer distinct reactivity and stability. The combination of these groups allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis and materials science.
Properties
Molecular Formula |
C8H11ISi |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
iodo-dimethyl-phenylsilane |
InChI |
InChI=1S/C8H11ISi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JZFCAJQQKMUTLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)




